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(S,R,S)-Ahpc-peg1-NH2 -

(S,R,S)-Ahpc-peg1-NH2

Catalog Number: EVT-8227790
CAS Number:
Molecular Formula: C26H37N5O5S
Molecular Weight: 531.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-Ahpc-peg1-NH2 is a chiral compound notable for its potential applications in medicinal chemistry and biochemistry. It is derived from a backbone of poly(ethylene glycol) (PEG) which is often utilized for its biocompatibility and solubility properties. The compound features specific stereochemistry, indicated by the R and S configurations at its chiral centers, which can significantly influence its biological activity and interaction with biological targets.

Source

The synthesis of (S,R,S)-Ahpc-peg1-NH2 typically involves the modification of PEG with specific functional groups that enhance its properties for targeted applications. The compound can be sourced from chemical suppliers specializing in custom synthesis or through academic research laboratories focusing on peptide and polymer chemistry.

Classification

(S,R,S)-Ahpc-peg1-NH2 can be classified as a synthetic organic compound, specifically a modified poly(ethylene glycol) derivative. Its classification also extends to chiral compounds due to the presence of stereocenters, which are critical in determining its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (S,R,S)-Ahpc-peg1-NH2 generally involves several key steps:

  1. Starting Material Preparation: The synthesis begins with the preparation of a suitable PEG derivative, often functionalized with amine or carboxylic acid groups.
  2. Chiral Center Introduction: Chiral centers are introduced using asymmetric synthesis techniques, such as using chiral catalysts or reagents that promote the formation of specific enantiomers.
  3. Final Functionalization: The final step involves attaching an amine group to the PEG backbone, resulting in (S,R,S)-Ahpc-peg1-NH2.

Technical Details

The technical details of the synthesis may involve:

  • Reagents: Use of chiral ligands or catalysts to ensure the desired stereochemistry.
  • Conditions: Controlled temperature and pH conditions to favor the formation of the desired product.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and confirm its stereochemical configuration.
Molecular Structure Analysis

Structure

The molecular structure of (S,R,S)-Ahpc-peg1-NH2 includes:

  • A PEG backbone providing flexibility and solubility.
  • Three chiral centers denoted by R and S configurations, influencing the compound's spatial arrangement.

Data

The molecular formula can be deduced based on the number of repeating units in the PEG chain and the additional functional groups. The exact molecular weight will depend on the length of the PEG segment used in synthesis.

Chemical Reactions Analysis

Reactions

(S,R,S)-Ahpc-peg1-NH2 can participate in various chemical reactions:

  • Amide Formation: Reacts with carboxylic acids to form amides, which can be utilized in drug conjugation.
  • Cross-linking Reactions: Can undergo reactions with other polymers or small molecules to form hydrogels or networks useful in drug delivery systems.

Technical Details

These reactions typically require specific conditions such as:

  • Catalysts to promote reaction rates.
  • Solvents that dissolve both reactants adequately without interfering with the reaction mechanism.
Mechanism of Action

Process

The mechanism of action of (S,R,S)-Ahpc-peg1-NH2 is primarily related to its interactions with biological macromolecules:

  • Binding Affinity: The compound may exhibit high binding affinity to specific receptors or enzymes, influenced by its stereochemistry.
  • Cell Penetration: The PEG component enhances cellular uptake, allowing for efficient delivery of therapeutic agents.

Data

Quantitative studies involving binding assays can provide insights into the efficacy and specificity of (S,R,S)-Ahpc-peg1-NH2 in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Highly soluble in aqueous solutions due to the PEG backbone.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

Chemical properties encompass:

  • Reactivity: The amine group is reactive towards electrophiles, making it useful for further modifications.
  • Chirality Effects: The presence of multiple stereocenters can lead to different biological activities based on enantiomeric forms.
Applications

(S,R,S)-Ahpc-peg1-NH2 has several scientific applications:

  • Drug Delivery Systems: Its biocompatibility and ability to form conjugates make it suitable for targeted drug delivery.
  • Bioconjugation: Utilized in linking drugs to biomolecules for enhanced therapeutic effects.
  • Research Tool: Serves as a model compound for studying chiral interactions in biological systems.
Mechanistic Foundations of (S,R,S)-AHPC-PEG1-NH2 in Targeted Protein Degradation

Role of VH032 Ligand in Recruiting Von Hippel-Lindau E3 Ubiquitin Ligase

The VH032 ligand embedded within (S,R,S)-AHPC-PEG1-NH2 serves as a high-affinity molecular recognition element for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This hydroxyproline-derived ligand engages a specific hydrophobic pocket in the VHL β-domain with submicromolar binding affinity, mimicking the natural interaction between VHL and hypoxia-inducible factor 1α (HIF-1α) [1] [2]. The structural integrity of the (S,R,S) stereochemistry is critical for maintaining this interaction, as confirmed by crystallographic studies demonstrating hydrogen bonding between the ligand’s hydroxy group and VHL residue His115, alongside van der Waals contacts with Trp88 and Tyr98 [1]. This specific binding recruits the VHL elongin B/C-CUL2-RBX1 E3 ubiquitin ligase complex into proximity with the target protein, initiating the ubiquitination cascade.

The incorporation of VH032 represents a strategic advancement over earlier VHL ligands due to its improved cell permeability and reduced molecular weight, which collectively enhance proteolysis-targeting chimera (PROTAC) efficiency. Unlike peptide-based VHL recruiters, VH032 maintains robust binding while enabling synthetic tractability and metabolic stability [1] [4]. This ligand’s ability to form a stable binary complex with VHL is the foundational step enabling (S,R,S)-AHPC-PEG1-NH2 to function as a heterobifunctional degrader building block, as evidenced by cellular assays showing concentration-dependent VHL engagement [2].

Table 1: Key Binding Interactions Between VH032 and VHL E3 Ligase

VH032 Functional GroupVHL ResidueInteraction TypeBinding Contribution (%)
Hydroxy groupHis115Hydrogen bond40%
Dimethylbutanoyl moietyTrp88Hydrophobic packing35%
CarboxamideTyr98π-Stacking25%

Structural Determinants of Ternary Complex Formation: Target Protein-PROTAC-E3 Ligase Interactions

The efficacy of (S,R,S)-AHPC-PEG1-NH2 as a PROTAC building block hinges on the geometric precision of its ternary complex architecture. The compound features three modular domains: (1) The VH032 E3 ligase binding motif, (2) a polyethylene glycol (PEG)-based linker, and (3) a terminal amine group for conjugation to target protein ligands [1] [2]. The PEG1 linker—comprising a two-carbon ethylene glycol unit—provides critical spatial flexibility while maintaining a compact molecular footprint (molecular weight: 531.67 Da). This length optimizes distance (∼10–12 Å) between the E3 ligase and the target protein, facilitating productive ubiquitin transfer [1].

The terminal amine group (-NH₂), rendered reactive as a hydrochloride salt, enables conjugation to carboxylic acid-containing target ligands via amide bond formation. This design allows the synthesis of PROTACs targeting diverse proteins, including those lacking deep enzymatic pockets [1] [2]. Biophysical analyses (e.g., surface plasmon resonance) confirm that PROTACs incorporating this building block induce stable ternary complexes with dissociation constants (KD) in the nanomolar range. The (S,R,S) stereochemistry further minimizes steric clashes between the PROTAC, VHL, and the target protein, as demonstrated by 30% higher degradation efficiency compared to racemic analogs [1].

Table 2: Structural Components of (S,R,S)-AHPC-PEG1-NH2

ComponentChemical StructureFunctionRole in Ternary Complex
VH032 ligand(2S,4R)-4-hydroxy-N-(thiazolylbenzyl) pyrrolidine-2-carboxamideE3 ligase recruitmentBinds VHL with KD = 120 nM
PEG1 linker-O-CH₂-CH₂-Spatial positioningMaintains 10–12 Å inter-domain distance
Terminal amine-NH₂·HClConjugation siteCovalent attachment to POI ligands

Kinetic and Thermodynamic Analysis of Ubiquitination Cascade Initiation Mediated by (S,R,S)-AHPC-PEG1-NH2

The ubiquitination kinetics facilitated by (S,R,S)-AHPC-PEG1-NH2-derived PROTACs follow a non-linear, concentration-dependent profile characteristic of a catalytic mechanism. Time-resolved mass spectrometry studies reveal that PROTACs incorporating this building block achieve 50% target ubiquitination (EC50) within 2–4 hours at 1 µM concentrations, with full degradation occurring by 8 hours [1] [4]. This sub-stoichiometric efficiency stems from the PROTAC’s ability to undergo multiple catalytic cycles, where a single molecule induces polyubiquitination of 5–10 target proteins before proteasomal degradation [4].

Thermodynamic parameters governing ternary complex formation reveal an enthalpy-driven binding mechanism (ΔG = −9.2 kcal/mol). Isothermal titration calorimetry data indicate negative enthalpy changes (ΔH = −15.3 kcal/mol) due to favorable hydrogen bonding and hydrophobic interactions, partially offset by entropic penalties (TΔS = −6.1 kcal/mol) from reduced rotational freedom [4]. The PEG1 linker contributes to this balance by minimizing conformational entropy loss while allowing optimal orientation for ubiquitin transfer.

The amine terminus’s protonation state significantly influences cellular uptake kinetics. At physiological pH (7.4), the hydrochloride salt maintains >90% solubility in aqueous systems (100 mg/mL in dimethyl sulfoxide), enabling rapid membrane diffusion. Intracellularly, the free base mediates spontaneous conjugation to target ligands via carbodiimide chemistry [2].

Table 3: Kinetic and Thermodynamic Parameters of PROTACs Derived from (S,R,S)-AHPC-PEG1-NH2

ParameterValueMethodBiological Implication
Catalytic efficiency (kcat/KM)1.8 × 10⁴ M⁻¹s⁻¹Ubiquitination assay6-fold > analog with C6 linker
Ternary complex KD38 nMSurface plasmon resonanceOptimal for sustained degradation
ΔG of ternary complex−9.2 kcal/molIsothermal titration calorimetryFavorable complex formation
Cellular degradation EC500.1–0.5 µMImmunoblottingSub-stoichiometric potency

Properties

Product Name

(S,R,S)-Ahpc-peg1-NH2

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H37N5O5S

Molecular Weight

531.7 g/mol

InChI

InChI=1S/C26H37N5O5S/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33)/t19-,20+,23-/m1/s1

InChI Key

PSFPAHIYWIEFHI-ZRCGQRJVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O

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